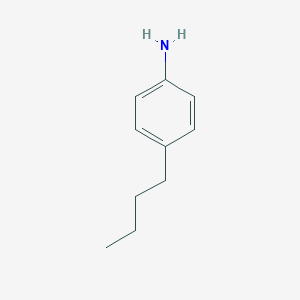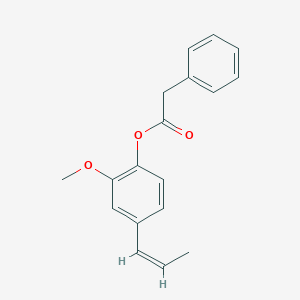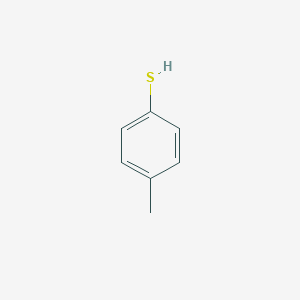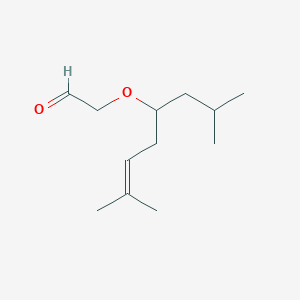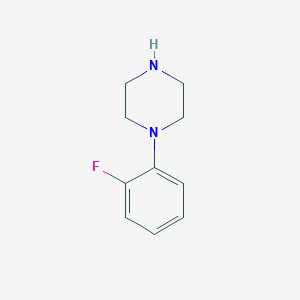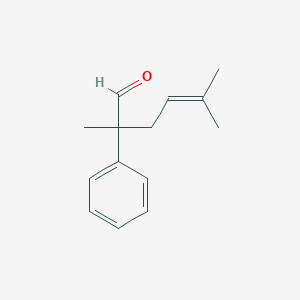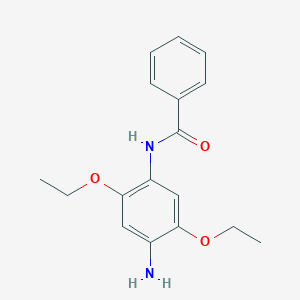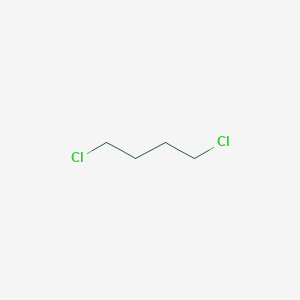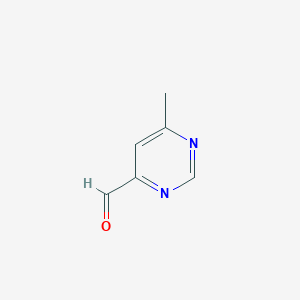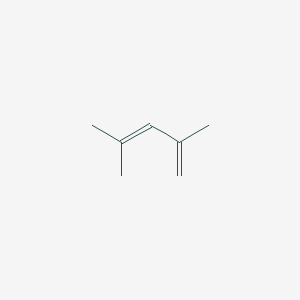
2,4-Dimetil-1,3-pentadieno
Descripción general
Descripción
2,4-Dimethyl-1,3-pentadiene is an organic compound with the molecular formula C7H12. It is a type of diene, specifically a conjugated diene, which means it contains two double bonds separated by a single bond. This compound is also known by other names such as 1,1,3-Trimethylbutadiene and 2,4-dimethylpenta-1,3-diene . It is a clear, colorless to light yellow liquid with a boiling point of approximately 94°C .
Aplicaciones Científicas De Investigación
2,4-Dimethyl-1,3-pentadiene has several applications in scientific research:
Chemistry: It is used to study the structure and behavior of conjugated dienes.
Biology and Medicine: While not commonly used directly in biological or medical applications, its derivatives and reaction products can be of interest in the synthesis of bioactive compounds.
Industry: It is used as a monomer in the production of polymers and other materials.
Mecanismo De Acción
Target of Action
2,4-Dimethyl-1,3-pentadiene is a conjugated diene . Its primary targets are electrophiles, which are attracted to the electron-rich double bonds in the diene structure .
Mode of Action
The compound undergoes electrophilic addition reactions with electrophiles . This interaction results in the formation of 1,2- and 1,4-addition products . The stability of the resulting carbocations is influenced by resonance .
Biochemical Pathways
The electrophilic addition of 2,4-Dimethyl-1,3-pentadiene can lead to various products, affecting different biochemical pathways depending on the specific electrophile involved . .
Result of Action
The molecular and cellular effects of 2,4-Dimethyl-1,3-pentadiene’s action are largely dependent on the specific electrophile it reacts with . The compound has been used to study the structure of its various conformational isomers and their vibrational spectra .
Action Environment
Environmental factors such as temperature and pressure can influence the compound’s action, efficacy, and stability . For instance, the boiling point of 2,4-Dimethyl-1,3-pentadiene is 94 °C (lit.) , and its vapor pressure is 67 mmHg at 37.7 °C . These properties suggest that the compound’s stability and reactivity could be affected by changes in temperature and pressure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2,4-Dimethyl-1,3-pentadiene can be synthesized through various methods. One common method involves the dehydrogenation of 2,4-dimethylpentane. This process typically requires a catalyst such as platinum or palladium and is conducted at high temperatures to facilitate the removal of hydrogen atoms .
Industrial Production Methods: In an industrial setting, 2,4-Dimethyl-1,3-pentadiene can be produced through the catalytic cracking of hydrocarbons. This method involves breaking down larger hydrocarbon molecules into smaller ones using a catalyst at high temperatures. The resulting mixture is then separated and purified to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dimethyl-1,3-pentadiene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: It can be reduced to form saturated hydrocarbons.
Substitution: It can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and ozone.
Reduction: Hydrogen gas in the presence of a metal catalyst such as palladium or platinum is commonly used.
Substitution: Halogens like chlorine or bromine can be used under appropriate conditions.
Major Products:
Oxidation: Epoxides or alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives
Comparación Con Compuestos Similares
1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.
2,3-Dimethyl-1,3-butadiene: Similar in structure but with different substitution patterns.
1,4-Pentadiene: A non-conjugated diene with different reactivity and stability characteristics
Uniqueness: 2,4-Dimethyl-1,3-pentadiene is unique due to its specific substitution pattern, which affects its reactivity and stability. The presence of methyl groups at the 2 and 4 positions influences its chemical behavior, making it distinct from other dienes .
Propiedades
IUPAC Name |
2,4-dimethylpenta-1,3-diene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-6(2)5-7(3)4/h5H,1H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSUNVGIWAFNBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60142854 | |
| Record name | 2,4-Dimethylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000-86-8 | |
| Record name | 2,4-Dimethyl-1,3-pentadiene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1000-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dimethylpenta-1,3-diene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001000868 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Pentadiene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123451 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Dimethylpenta-1,3-diene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60142854 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dimethylpenta-1,3-diene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,4-DIMETHYLPENTA-1,3-DIENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CJ16Y4NXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2,4-dimethyl-1,3-pentadiene?
A1: 2,4-Dimethyl-1,3-pentadiene has the molecular formula C₇H₁₂ and a molecular weight of 96.17 g/mol.
Q2: What spectroscopic data is available to characterize 2,4-dimethyl-1,3-pentadiene?
A2: Several spectroscopic techniques have been employed to characterize DMPD, including:
- NMR (Nuclear Magnetic Resonance) Spectroscopy: [, , ] Provides information about the structure and conformation of DMPD, including the presence of double bonds and methyl groups.
- FTIR (Fourier Transform Infrared) Spectroscopy: [, , , ] Useful for identifying functional groups and studying conformational equilibria in DMPD.
- UV-Vis (Ultraviolet-Visible) Spectroscopy: [] Can be used to study charge-transfer complexes formed between DMPD and other molecules, like C₇₀ fullerene. []
Q3: How does 2,4-dimethyl-1,3-pentadiene behave under various conditions?
A3: DMPD is a reactive diene susceptible to various reactions:
- Diels-Alder Reactions: Reacts with dienophiles like tetracyanoethylene and maleic anhydride. [, , , , ]
- Photooxygenation: Reacts with singlet oxygen in a solvent-dependent manner, leading to endoperoxide and allylic hydroperoxide products. []
- Polymerization: Can undergo carbocationic polymerization and copolymerization with monomers like isobutylene. [, ]
Q4: What are the catalytic applications of 2,4-dimethyl-1,3-pentadiene?
A4: DMPD is not typically used as a catalyst itself but is employed as a building block in the synthesis of catalysts:
- Ligand in Metal Complexes: Can act as a ligand in transition metal complexes, influencing the reactivity of the metal center. [, , , ]
- Cross-linked Polymer Coatings: Used in the preparation of cross-linked polymer-coated palladium nanocatalysts for hydrogenation reactions. []
Q5: How has computational chemistry been used to study 2,4-dimethyl-1,3-pentadiene?
A5: Computational methods provide insights into DMPD's properties:
- DFT (Density Functional Theory) Calculations: Used to study DMPD's conformational preferences, revealing a preference for twisted diene structures. [, ] These calculations also help predict copolymerization reactivity and analyze the stability of intermediates in photo-NOCAS reactions. [, ]
- Ab initio Calculations: Employed to investigate vibrational spectra, conformational isomerism, and thermodynamic properties of DMPD. [, , ]
Q6: How do structural modifications of 2,4-dimethyl-1,3-pentadiene influence its reactivity?
A6: Structural changes in DMPD affect its reactions:
- Methyl Substitution Pattern: Influences the preferred conformation of the diene, impacting its reactivity in Diels-Alder and polymerization reactions. [, , , ]
- Presence of Electron-Donating/Withdrawing Groups: Can alter the electron density within the diene system, affecting its reactivity with electrophiles or in radical reactions. []
Q7: What are the applications of 2,4-dimethyl-1,3-pentadiene in polymer synthesis?
A7: DMPD plays a crucial role in synthesizing degradable and functional polymers:
- Alternating Copolymers: Used to synthesize alternating copolymers with maleic anhydride, yielding materials suitable for thermosetting resins and subsequent degradation via ozonolysis. [, , , ] These copolymers find applications in coatings and as crosslinkers for other polymers like PVA and PVAc. [, ]
- Crosslinking Agent: Employed as a crosslinking agent for poly(vinyl alcohol) (PVA) and poly(vinyl acetate) (PVAc). []
Q8: What is the environmental fate of 2,4-dimethyl-1,3-pentadiene?
A8: While specific information about the environmental degradation of DMPD is limited in the provided research, we can infer potential pathways:
- Ozone Degradation: The presence of carbon-to-carbon double bonds in DMPD and its copolymers suggests susceptibility to ozone degradation, potentially leading to the formation of smaller, oxygenated molecules. [, , ] This property is valuable for controlled degradation and surface modification of polymer materials. [, , ]
Q9: What analytical methods are used to characterize and quantify 2,4-dimethyl-1,3-pentadiene?
A9: Various analytical techniques are employed:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


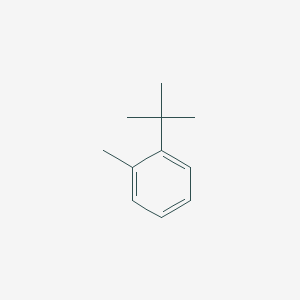
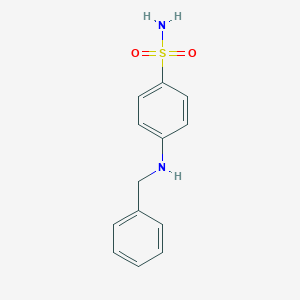
![5-Azoniaspiro[4.4]nonane](/img/structure/B89564.png)
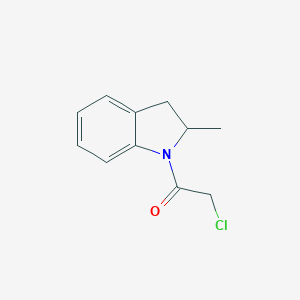
![(5R,8R,9S,10S,13R,14S,15S)-10,13-Dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-15-ol](/img/structure/B89566.png)
